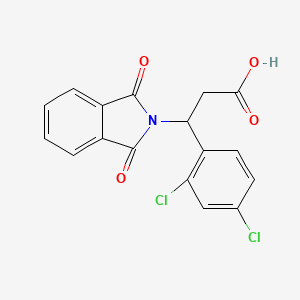
3-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Overview
Description
3-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known as DCP-LA, is a synthetic compound that has been found to have neuroprotective properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
The exact mechanism of action of 3-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is not fully understood. However, it is believed to act through multiple pathways, including the regulation of intracellular calcium levels, the inhibition of oxidative stress and inflammation, and the modulation of signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These include the reduction of reactive oxygen species and lipid peroxidation, the inhibition of pro-inflammatory cytokines and chemokines, and the upregulation of anti-apoptotic proteins. It has also been shown to increase blood flow and oxygen delivery to the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of 3-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is its relatively low toxicity and good solubility in water and ethanol, which makes it easy to administer to cells and animals. However, one limitation is its limited bioavailability, which may limit its efficacy in certain experimental models.
Future Directions
Future research on 3-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid could focus on a number of areas. These include the optimization of its synthesis method to improve its bioavailability and efficacy, the development of novel formulations to enhance its delivery to the brain, and the exploration of its potential therapeutic applications in human diseases such as stroke, traumatic brain injury, and Alzheimer's disease. Additionally, further studies could investigate the molecular mechanisms underlying its neuroprotective effects and its potential interactions with other drugs and compounds.
Scientific Research Applications
3-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been studied extensively for its neuroprotective properties. It has been found to have antioxidant, anti-inflammatory, and anti-apoptotic effects in various in vitro and in vivo models. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of ischemic stroke, traumatic brain injury, and Alzheimer's disease.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c18-9-5-6-12(13(19)7-9)14(8-15(21)22)20-16(23)10-3-1-2-4-11(10)17(20)24/h1-7,14H,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUCGBRJPHTGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-amino-3-cyano-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B4325663.png)
![methyl 1-allyl-5'-amino-6'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B4325666.png)
![methyl 5'-amino-6'-cyano-2',5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B4325672.png)
![4-(5-bromo-2-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4325674.png)
![4-(2,3-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4325677.png)
![4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4325681.png)
![4-[4-(benzyloxy)phenyl]-6-methyl-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4325690.png)
![4-(2,3-dimethoxyphenyl)-6-methyl-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4325693.png)
![4-(2-methoxyphenyl)-6-methyl-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4325695.png)
![N-ethyl-1-[(4-methylphenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4325705.png)
![methyl [({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4325722.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-bromobenzylidene)-2-(3-bromophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325746.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromophenyl)-5-(4-chlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325752.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-(3-nitrophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325754.png)
